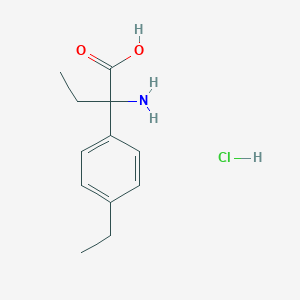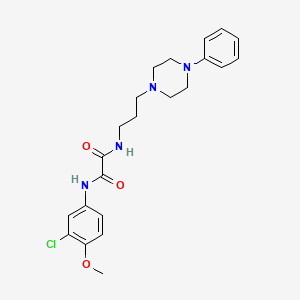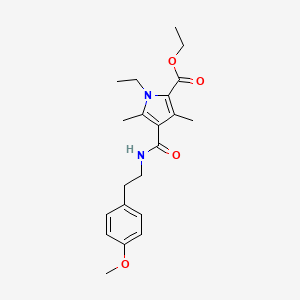![molecular formula C19H17N5 B2849825 7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine CAS No. 13994-75-7](/img/structure/B2849825.png)
7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine” is a chemical compound . It belongs to the class of imidazo[1,2-a]pyrimidines, which have been receiving significant attention in the synthetic chemistry community .
Synthesis Analysis
Imidazo[1,2-a]pyrimidine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Molecular Structure Analysis
The molecular formula of “7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine” is C19H17N5 . The structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle .Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine has been involved in various chemical reactions. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .Aplicaciones Científicas De Investigación
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable heterocyclic scaffold. Its imidazole ring is a core structure in many therapeutic agents due to its mimicry of biological molecules. It has been utilized in the synthesis of compounds with potential antibacterial, antifungal, and antiviral properties . The versatility of the imidazole ring allows for the development of novel drugs with improved efficacy and reduced side effects.
Agriculture
In the agricultural sector, derivatives of imidazo[1,2-a]pyrimidine are explored for their potential as pesticides and herbicides. Their ability to interfere with the life cycle of pests and weeds at the molecular level makes them candidates for safer and more targeted agricultural chemicals .
Material Science
The compound’s applications in material science include the development of new polymers and coatings. Its robust chemical structure can be incorporated into materials to enhance durability, resistance to environmental stressors, and electrical conductivity .
Environmental Science
Environmental science research has investigated the use of imidazo[1,2-a]pyrimidine derivatives as sensors and neutralizers of pollutants. Their reactivity with various environmental toxins allows for potential use in remediation efforts and pollution control .
Biochemistry
In biochemistry, the compound is used as a probe to study enzyme mechanisms and as a building block for synthesizing biomolecules. Its ability to bind with enzymes and influence their activity is valuable for understanding metabolic pathways and designing inhibitors .
Pharmacology
Pharmacologically, imidazo[1,2-a]pyrimidine derivatives are examined for their drug-like properties. They are particularly relevant in the design of small-molecule drugs due to their favorable interaction with biological targets, which could lead to new treatments for various diseases .
Direcciones Futuras
Imidazo[1,2-a]pyrimidine and its derivatives have been recognized for their wide range of applications in medicinal chemistry . They have been used in the development of new drugs, particularly against infectious diseases . The future research directions could involve further exploration of its potential applications and development of new synthetic strategies .
Mecanismo De Acción
Target of Action
The primary target of 7-Methyl-2-phenyl-5-(2-phenylhydrazino)imidazo[1,2-a]pyrimidine is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .
Mode of Action
The compound interacts with COX-2 by fitting into its active site . This interaction inhibits the enzyme’s activity, thereby reducing the production of prostaglandins . The reduction in prostaglandin levels leads to a decrease in inflammation and associated symptoms .
Biochemical Pathways
The inhibition of COX-2 affects the prostaglandin biosynthesis pathway . Prostaglandins, such as PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating inflammation .
Pharmacokinetics
The compound’s efficacy in in vivo studies suggests that it has suitable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound’s action results in a significant reduction in inflammation. In vitro assays have shown that the compound has a strong inhibitory effect on COX-2 . In vivo studies have also demonstrated that the compound has dose-dependent anti-nociceptive (pain-relieving) activity .
Propiedades
IUPAC Name |
1-(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)-2-phenylhydrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5/c1-14-12-18(23-22-16-10-6-3-7-11-16)24-13-17(21-19(24)20-14)15-8-4-2-5-9-15/h2-13,22-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZCUSXRPVUJNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C(=C1)NNC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2849745.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B2849746.png)





![1-[2-Chloro-4-(2-chloro-phenoxy)-phenyl]-ethanone](/img/structure/B2849756.png)
![4-chloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2849757.png)

![4-ethoxy-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2849764.png)
![4-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)butanamide](/img/structure/B2849765.png)